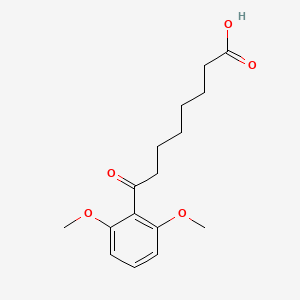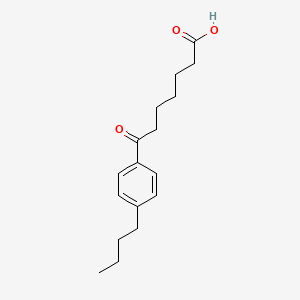![molecular formula C24H26O3 B1360787 9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene CAS No. 898756-47-3](/img/structure/B1360787.png)
9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene
Übersicht
Beschreibung
9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene is an organic compound that features a phenanthrene core linked to a butyryl group, which is further connected to a 5,5-dimethyl-1,3-dioxane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene typically involves multiple steps:
Formation of the 5,5-Dimethyl-1,3-dioxane moiety: This can be achieved by reacting acetone with ethylene glycol in the presence of an acid catalyst to form 5,5-dimethyl-1,3-dioxane.
Attachment of the butyryl group: The 5,5-dimethyl-1,3-dioxane is then reacted with butyryl chloride in the presence of a base to form the butyryl derivative.
Coupling with phenanthrene: Finally, the butyryl derivative is coupled with phenanthrene using a Friedel-Crafts acylation reaction, typically employing aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenanthrene core, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the butyryl moiety, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phenanthrenequinone derivatives.
Reduction: Alcohol derivatives of the butyryl group.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene involves its interaction with molecular targets such as enzymes and receptors. The phenanthrene core can intercalate with DNA, potentially disrupting cellular processes. The butyryl and dioxane moieties may enhance the compound’s solubility and bioavailability, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzoate]phenanthrene
- 5,5-Dimethyl-1,3-dioxane derivatives
Uniqueness
9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene is unique due to its specific combination of a phenanthrene core with a butyryl group and a 5,5-dimethyl-1,3-dioxane moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-phenanthren-9-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O3/c1-24(2)15-26-23(27-16-24)13-7-12-22(25)21-14-17-8-3-4-9-18(17)19-10-5-6-11-20(19)21/h3-6,8-11,14,23H,7,12-13,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVSQBYMPJSRKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646035 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(phenanthren-9-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-47-3 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(phenanthren-9-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360715.png)
![8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1360716.png)
![5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1360718.png)




